molecular formula C23H21FN2O6 B2740905 methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate CAS No. 941885-53-6

methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

Cat. No. B2740905
M. Wt: 440.427
InChI Key: QFMHJWREACETNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C23H21FN2O6 and its molecular weight is 440.427. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Structural Characterization

  • Metabolic Pathway Analysis : Compounds with complex structures, including fluorobenzyl groups and pyridinyl motifs, are studied for their metabolism in biological systems. For instance, the metabolism of peptidomimetic inhibitors in liver microsomes across different species has been characterized using liquid chromatography and mass spectrometry techniques. This research is crucial for understanding the biotransformation and pharmacokinetics of novel therapeutic agents (Zhang et al., 2001).

Electrosynthesis of Fluoroorganic Compounds

  • Electrochemical Synthesis : The electrosynthesis of fluoroorganic compounds, including the introduction of fluorine atoms into organic molecules, is a significant area of research. Such methodologies are applicable to synthesizing compounds with fluorinated motifs, potentially including derivatives similar to the subject compound (Bensadat et al., 1980).

Carboxylation-Dehydroxylation Studies

  • Microbial Transformation : Research into the microbial transformation of phenolic compounds to benzoates under methanogenic conditions highlights the microbial pathways' potential to modify complex organic molecules. This research is relevant to environmental chemistry and bioremediation strategies (Bisaillon et al., 1993).

Synthesis of Modified Nucleosides

  • Synthetic Chemistry : The synthesis of modified nucleosides, such as uridine derivatives with acetamido, dideoxy, and fluoro substitutions, demonstrates the versatility of synthetic methods in creating complex molecules with potential therapeutic applications. These methodologies can be adapted to synthesize a wide range of compounds, including those with pyridinyl and fluorobenzyl groups (Thomas et al., 1988).

Crystallographic Studies

  • Molecular Structure Analysis : Crystallographic studies on N-benzyl-substituted compounds provide insights into the molecular geometry and interactions of complex organic molecules. This research aids in the design and synthesis of new compounds with specific structural features (Burgess et al., 1998).

properties

IUPAC Name

methyl 4-[[2-[5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxopyridin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O6/c1-31-23(30)15-6-8-17(9-7-15)25-22(29)12-26-11-21(20(28)10-18(26)13-27)32-14-16-4-2-3-5-19(16)24/h2-11,27H,12-14H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFMHJWREACETNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-(2-(5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamido)benzoate

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